GRN-529

Catalog No.
S529247
CAS No.
1253291-12-1
M.F
C22H15F2N3O2
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GRN-529

CAS Number

1253291-12-1

Product Name

GRN-529

IUPAC Name

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone

Molecular Formula

C22H15F2N3O2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2

InChI Key

JITMSIRHBAVREW-UHFFFAOYSA-N

SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

GRN-529; GRN 529; GRN529.

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Description

The exact mass of the compound (4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone is 391.1132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GRN-529 is a pharmaceutical compound developed as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound is notable for its potential therapeutic applications in treating various neuropsychiatric disorders, including autism spectrum disorders and depression. GRN-529 functions by binding to the mGluR5 receptor, thereby altering its activity without directly blocking the receptor's primary binding site, which distinguishes it from traditional antagonists .

GRN-529 acts as a negative allosteric modulator (NAM) of mGluR5 []. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's ability to activate downstream signaling pathways even when glutamate is bound []. The specific mechanism by which GRN-529 interacts with mGluR5 and alters its activity is still under investigation [].

Selective Negative Allosteric Modulator of mGluR5 Receptor

GRN-529 acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). These receptors are a type of glutamate receptor, a major excitatory neurotransmitter in the brain . Negative allosteric modulators don't directly activate the receptor but instead reduce its overall activity. In the case of mGluR5, GRN-529 binding reduces the receptor's ability to respond to glutamate, potentially leading to altered brain signaling ().

Potential Therapeutic Applications

Research suggests that GRN-529 may have therapeutic applications in neurological disorders associated with excessive mGluR5 activity. Studies have explored its potential role in treating conditions like:

  • Autism Spectrum Disorder (ASD): Preclinical studies using a mouse model of autism showed that GRN-529 treatment reduced repetitive behaviors, a core symptom of ASD .

GRN-529 exhibits significant biological activity primarily through its modulation of mGluR5. Research indicates that GRN-529 effectively reduces repetitive behaviors in animal models, particularly in BTBR mice, which are used as a model for autism spectrum disorders. The compound has shown promise in enhancing social interaction and reducing anxiety-related behaviors without inducing sedation .

Mechanism of Action:

  • Allosteric Modulation: By binding to an allosteric site on mGluR5, GRN-529 alters receptor conformation and function, leading to decreased receptor signaling associated with various neuropsychiatric symptoms.

The synthesis of GRN-529 has been optimized for scalability and efficiency. The key steps include:

  • Starting Materials: Utilization of easily available phenolic precursors.
  • Reaction Conditions: Employing various bases and solvents to achieve optimal yields during difluoromethylation and coupling reactions.
  • Purification: Final products are purified using techniques like flash column chromatography to isolate GRN-529 in high purity .

GRN-529 has potential applications in treating several neuropsychiatric conditions due to its action on mGluR5. These applications include:

  • Autism Spectrum Disorders: Targeting repetitive behaviors and social interaction deficits.
  • Depression: Showing antidepressant-like effects in preclinical models .
  • Anxiety Disorders: Potentially reducing anxiety symptoms without sedation.

Studies have demonstrated that GRN-529 interacts specifically with mGluR5 receptors, showing a dose-dependent relationship between receptor occupancy and behavioral outcomes in animal models. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .

Notable Findings:

  • GRN-529 significantly reduces self-grooming behaviors in BTBR mice, suggesting its potential role in addressing autism-related symptoms.
  • It achieves substantial receptor occupancy (50% to 90%) at effective doses, correlating with observed behavioral improvements .

Several compounds share structural or functional similarities with GRN-529, particularly those acting as negative allosteric modulators of mGluR5. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
2-Methyl-6-(Phenylethynyl)pyridineNegative allosteric modulationFirst identified mGluR5 antagonist; broad effects
3-(2-Methyl-4-thiazolyl)ethynylpyridineNegative allosteric modulationSimilar efficacy profile; different structural features
VU0409106Negative allosteric modulationDistinct pharmacokinetic properties

GRN-529 is unique due to its specific design for targeting mGluR5 with a favorable safety profile and potential for treating complex neuropsychiatric disorders without sedative effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

391.11323305 g/mol

Monoisotopic Mass

391.11323305 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D77QDV7E9J

Wikipedia

GRN-529

Dates

Modify: 2023-08-15
1: Hughes ZA, Neal SJ, Smith DL, Sukoff Rizzo SJ, Pulicicchio CM, Lotarski S, Lu S, Dwyer JM, Brennan J, Olsen M, Bender CN, Kouranova E, Andree TH, Harrison JE, Whiteside GT, Springer D, O'Neil SV, Leonard SK, Schechter LE, Dunlop J, Rosenzweig-Lipson S, Ring RH. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression. Neuropharmacology. 2013 Mar;66:202-14. doi: 10.1016/j.neuropharm.2012.04.007. PubMed PMID: 22551786.

Explore Compound Types